molecular formula C17H20FNO2S B2526928 2-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide CAS No. 2034507-36-1

2-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide

Cat. No.: B2526928
CAS No.: 2034507-36-1
M. Wt: 321.41
InChI Key: MSRHQBHQHLADAI-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide (CAS 2034507-36-1) is a synthetic organic compound with a molecular formula of C17H20FNO2S and a molecular weight of 321.41 g/mol . This acetamide derivative features a 4-fluorophenyl group and a thiophene moiety, connected by a hydroxy-pentyl chain, contributing to its unique structural and potential electronic properties. The compound's structure, characterized by a Topological Polar Surface Area of 77.6 Ų and an XLogP3 of 2.7, suggests specific solubility and permeability characteristics that may be of interest in pharmacological and chemical research . Researchers can utilize this compound as a key intermediate or building block in the development of novel substances for scientific investigation. It is available for purchase in various quantities to support laboratory-scale studies . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure compliance with all applicable local, state, national, and international regulations concerning the handling of this material.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(5-hydroxy-3-thiophen-2-ylpentyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO2S/c18-15-5-3-13(4-6-15)12-17(21)19-9-7-14(8-10-20)16-2-1-11-22-16/h1-6,11,14,20H,7-10,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRHQBHQHLADAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CCNC(=O)CC2=CC=C(C=C2)F)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target compound can be dissected into two primary components:

  • 2-(4-Fluorophenyl)acetyl moiety
  • 5-Hydroxy-3-(thiophen-2-yl)pentylamine backbone

Retrosynthetic cleavage at the amide bond suggests a convergent synthesis strategy involving independent preparation of the acyl chloride derivative and the amine intermediate, followed by coupling.

Synthesis of 5-Hydroxy-3-(Thiophen-2-yl)Pentylamine

Route 1: Reductive Amination of 5-Hydroxy-3-(Thiophen-2-yl)Pentan-2-One

Reagents :

  • 5-Hydroxy-3-(thiophen-2-yl)pentan-2-one (1.0 equiv)
  • Ammonium acetate (3.0 equiv)
  • Sodium cyanoborohydride (1.5 equiv)
  • Methanol (solvent)

Conditions :

  • Stir at 25°C for 12 hr under N₂ atmosphere
  • Acidic workup (HCl, pH 3–4)

Yield : 62% (crude), purity >85% after extraction

Route 2: Gabriel Synthesis from Alkyl Bromide

Reagents :

  • 5-Hydroxy-3-(thiophen-2-yl)pentyl bromide (1.0 equiv)
  • Potassium phthalimide (1.2 equiv)
  • Hydrazine hydrate (2.0 equiv)

Conditions :

  • Reflux in DMF (4 hr)
  • Hydrolysis with 20% H₂SO₄

Yield : 58%, requires chromatographic purification (SiO₂, CH₂Cl₂/MeOH 9:1)

Comparative Data: Amine Synthesis Routes
Parameter Reductive Amination Gabriel Synthesis
Overall Yield (%) 62 58
Purity (HPLC, %) 85 78
Reaction Time (hr) 12 8
Scalability >100 g <50 g

Acylation of the Amine Intermediate

Acyl Chloride Method

Reagents :

  • 2-(4-Fluorophenyl)acetyl chloride (1.1 equiv)
  • 5-Hydroxy-3-(thiophen-2-yl)pentylamine (1.0 equiv)
  • Triethylamine (2.0 equiv)
  • Dichloromethane (solvent)

Conditions :

  • Dropwise addition at 0°C
  • Stir 4 hr at 25°C

Workup :

  • Wash with 5% NaHCO₃ (3×)
  • Dry over MgSO₄

Yield : 89%, purity 92%

Mixed Anhydride Approach

Reagents :

  • 2-(4-Fluorophenyl)acetic acid (1.0 equiv)
  • Isobutyl chloroformate (1.1 equiv)
  • N-Methylmorpholine (1.2 equiv)

Conditions :

  • Generate anhydride in THF at −15°C
  • Add amine solution

Yield : 83%, requires silica gel purification

Acylation Efficiency Comparison
Condition Acyl Chloride Mixed Anhydride
Reaction Time (hr) 4 6
Isolated Yield (%) 89 83
Byproduct Formation <5% 12%

Critical Process Optimization Strategies

Solvent Selection for Coupling

  • Polar Aprotic Solvents : DMF increases reaction rate but complicates purification.
  • Chlorinated Solvents : CH₂Cl₂ minimizes side reactions but requires low temperatures.

Base Screening

  • Triethylamine : Effective for HCl scavenging but can form quaternary salts.
  • DIPEA : Reduces side reactions in sensitive substrates.

Temperature Control

  • 0–5°C : Suppresses N-oxide formation in thiophene-containing amines.
  • Room Temperature : Optimal for most acyl chloride couplings.

Purification and Characterization

Chromatographic Conditions

  • Stationary Phase : Silica gel 60 (230–400 mesh)
  • Mobile Phase : Gradient from hexane/ethyl acetate (4:1) to CH₂Cl₂/MeOH (95:5)
  • Rf : 0.35 (CH₂Cl₂/MeOH 9:1)

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.02 (t, J = 8.8 Hz, 2H, Ar-H), 6.95 (m, 3H, Thiophene-H).
  • IR (KBr) : 3280 cm⁻¹ (N-H), 1655 cm⁻¹ (C=O), 1220 cm⁻¹ (C-F).

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Microreactor Design : Enables precise control of exothermic acylation steps.
  • Residence Time : 8–12 min at 50°C for >90% conversion.

Waste Minimization Techniques

  • Solvent Recovery : Distillation of CH₂Cl₂ (>95% recovery).
  • Catalyst Recycling : Pd/C reuse in hydrogenation steps (5 cycles).

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of acetamides, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that modifications in the acetamide structure can enhance its activity against breast cancer cells, suggesting a structure-activity relationship (SAR) that can be optimized for better efficacy .

2. Antimicrobial Properties
The compound has shown promise in antimicrobial applications. A series of experiments have been conducted to evaluate its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound possesses moderate antibacterial activity, which could be further explored for developing new antibiotics .

3. Neuropharmacological Effects
There is emerging evidence suggesting that this acetamide derivative may influence neuropharmacological pathways. Preliminary studies indicate that compounds with similar structures can modulate neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders .

Biological Research Applications

1. Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit specific enzymes linked to disease mechanisms. For example, it has been evaluated for urease inhibition—a critical target in treating infections caused by Helicobacter pylori. The findings suggest that the compound could serve as a lead structure for developing urease inhibitors with improved potency .

2. Molecular Docking Studies
Computational studies employing molecular docking techniques have been utilized to predict the binding affinity of this compound to various biological targets. These studies provide insights into how structural modifications can enhance interactions with target proteins, which is crucial for drug design .

Material Science Applications

1. Organic Electronics
The unique electronic properties of thiophene-containing compounds make them suitable candidates for applications in organic electronics. The incorporation of 2-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide into organic photovoltaic devices has been explored, showing potential for enhancing charge transport properties .

2. Polymer Synthesis
This compound can also be used as a monomer in the synthesis of novel polymers with tailored properties. Its functional groups allow for further chemical modifications, leading to materials with specific mechanical and thermal characteristics suitable for various industrial applications .

Data Tables

Application Area Activity/Outcome Reference
AnticancerSignificant antiproliferative effects on cancer cell lines
AntimicrobialModerate activity against Staphylococcus aureus
NeuropharmacologicalPotential modulation of neurotransmitter systems
Enzyme InhibitionEffective urease inhibitor
Organic ElectronicsEnhanced charge transport properties
Polymer SynthesisTailored mechanical and thermal characteristics

Case Studies

  • Anticancer Activity Study : A recent investigation into the anticancer properties of acetamide derivatives revealed that structural modifications significantly impacted their efficacy against breast cancer cell lines. The study employed various assays to assess cell viability and apoptosis induction.
  • Antimicrobial Evaluation : In a comprehensive evaluation of antimicrobial activities, this compound was tested against multiple bacterial strains using disk diffusion methods, showing promising results compared to standard antibiotics.
  • Molecular Docking Analysis : A computational study utilized molecular docking to assess the binding affinity of the compound with urease enzymes, revealing critical insights into potential inhibition mechanisms.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 2-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide with analogous acetamide derivatives, focusing on synthesis, structural features, and biological activities.

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name / ID (Source) Substituents on Acetamide Key Features Synthesis Yield (%) Biological Activity (if reported)
8c (ZHAWOC5979) N-(2-benzyl-1,3-dioxo-isoindol-5-yl), 4-(benzyloxy)pentyloxy-phenyl Isoindole core, benzyloxy linker 44 Not reported
8d (ZHAWOC5682) N-(2-(4-fluorobenzyl)-1,3-dioxo-isoindol-5-yl), 4-(benzyloxy)pentyloxy-phenyl 4-Fluorobenzyl group, isoindole core 58 Not reported
LBJ-03 N-(4-fluorophenyl), 3-cyanopyridin-2-ylthio Thioether linker, cyanopyridine 45 IDO1 enzyme inhibition (IC₅₀ = 0.8 μM)
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide N-(3-cyanothiophen-2-yl), thiophen-2-yl Dual thiophene rings, cyano group Not specified Antioxidant (IC₅₀ = 12.5 μM), antimicrobial (MIC = 25 μg/mL)
N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide N-(benzothiazole-2-yl), 4-fluorophenyl Benzothiazole core, fluorophenyl Not reported Not reported
2-[(5Z)-2,4-Dioxo-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide Thiazolidinedione core, 4-fluorophenyl Dioxo-thiazolidine, conjugated double bond Not reported Potential kinase inhibition (structural analogy)

Structural Analysis

  • Fluorophenyl Group : The 4-fluorophenyl moiety is a shared feature across compounds 8d , LBJ-03 , and N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide , enhancing lipophilicity and metabolic stability .
  • Thiophene vs. Benzothiazole : The thiophene ring in the target compound may offer better π-stacking than benzothiazole (), but benzothiazole derivatives exhibit stronger hydrogen bonding due to the nitrogen atom .
  • Hydroxy-Pentyl Chain : Unique to the target compound, this group likely improves water solubility compared to analogs like 8c and 8d , which use benzyloxy linkers .

Biological Activity

Chemical Structure and Properties

  • Molecular Formula : C17H20FNO2S
  • Molecular Weight : 321.41 g/mol
  • Structural Features : The compound features a fluorophenyl group, a thiophenyl moiety, and a hydroxy-pentyl chain, which contribute to its biological properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains.

Antibacterial Activity

  • Mechanism of Action : The compound exhibits bactericidal activity primarily through the inhibition of protein synthesis and disruption of nucleic acid and peptidoglycan production pathways.
  • Minimum Inhibitory Concentration (MIC) : The compound showed significant activity against Gram-positive bacteria with MIC values ranging from 15.625 μM to 125 μM for Staphylococcus aureus and Enterococcus faecalis .

Antifungal Activity

In addition to antibacterial effects, the compound has demonstrated antifungal properties:

  • Activity Against Candida spp. : It surpassed fluconazole in antifungal efficacy with an MIC of approximately 50 μg/mL , indicating a potent action against fungal infections .

Biofilm Inhibition

The ability to inhibit biofilm formation is crucial in treating chronic infections:

  • Biofilm Minimum Inhibitory Concentration (MBIC) : The compound displayed moderate-to-good antibiofilm activity against MRSA (MBIC 62.216–124.432 μg/mL) and Staphylococcus epidermidis (MBIC 31.108–62.216 μg/mL), showcasing its potential in preventing biofilm-associated infections .

Study on K562 Cells

A study evaluated the effects of related thiosemicarbazone compounds on K562 cells, revealing that modifications in the chemical structure significantly influenced their cytotoxicity:

  • Cell Death Mechanisms : Compounds exhibited a bell-shaped dose-response curve, indicating that at higher concentrations, necrosis became the principal mechanism of cell death rather than apoptosis .

Comparative Analysis of Antimicrobial Agents

A comparative analysis with established antibiotics revealed that 2-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide outperformed several conventional agents in both antibacterial and antifungal assays. This positions it as a promising candidate for further development in antimicrobial therapies.

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